Cas no 881077-81-2 (3-hydroxy-7-methyl-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)

3-hydroxy-7-methyl-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one structure
881077-81-2 structure
Product Name:3-hydroxy-7-methyl-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one
CAS No:881077-81-2
MF:C22H23NO4
MW:365.42232632637
CID:5437687
Update Time:2025-07-16

3-hydroxy-7-methyl-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(allyloxy)benzyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
    • 2H-Indol-2-one, 1,3-dihydro-3-hydroxy-7-methyl-3-(2-oxopropyl)-1-[[2-(2-propen-1-yloxy)phenyl]methyl]-
    • 3-hydroxy-7-methyl-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one
    • Inchi: 1S/C22H23NO4/c1-4-12-27-19-11-6-5-9-17(19)14-23-20-15(2)8-7-10-18(20)22(26,21(23)25)13-16(3)24/h4-11,26H,1,12-14H2,2-3H3
    • InChI Key: ASSNMMUZBZBAGZ-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2OCC=C)C2=C(C=CC=C2C)C(O)(CC(=O)C)C1=O

3-hydroxy-7-methyl-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one Pricemore >>

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F3190-0152-2mg
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F3190-0152-5mg
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Additional information on 3-hydroxy-7-methyl-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one

Comprehensive Analysis of 3-hydroxy-7-methyl-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one (CAS No. 881077-81-2)

The compound 3-hydroxy-7-methyl-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one (CAS No. 881077-81-2) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique indole-2-one backbone, combined with functional groups like hydroxy, methyl, and oxopropyl, makes it a promising candidate for various applications. Researchers are particularly interested in its potential role as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in targeted drug discovery.

In recent years, the demand for small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. The 3-hydroxy-7-methyl-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one structure exhibits modularity, allowing for derivatization to enhance bioavailability or target specificity. This adaptability resonates with the growing focus on drug repurposing and multi-target therapies, addressing complex diseases like cancer and autoimmune disorders.

The synthesis of CAS No. 881077-81-2 involves multi-step organic reactions, often leveraging Pd-catalyzed cross-coupling or microwave-assisted synthesis to improve yield. Its prop-2-en-1-yloxy moiety is particularly noteworthy, as it may serve as a handle for further bioconjugation or pro-drug development. Such features are critical in modern ADC (Antibody-Drug Conjugate) design, a hot topic in oncology research.

From a computational chemistry perspective, this compound's 3D conformation and electronic properties have been modeled to predict binding affinities with proteins like COX-2 or JAK kinases. These simulations align with the industry's shift toward AI-driven drug discovery, where molecular docking and QSAR studies accelerate lead optimization. Notably, its logP and polar surface area suggest favorable blood-brain barrier penetration, expanding potential CNS applications.

Environmental and green chemistry considerations are also relevant. The compound's synthetic routes are being optimized to reduce hazardous solvents, reflecting the broader push for sustainable pharma manufacturing. Additionally, its biodegradability profile is under scrutiny to meet REACH compliance standards, a frequent query among regulatory professionals.

In summary, 3-hydroxy-7-methyl-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one exemplifies the intersection of medicinal chemistry and cutting-edge technology. Its versatility addresses key challenges in drug development, from target engagement to environmental impact, making it a compelling subject for ongoing research.

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